2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040678-87-2
VCID: VC8437696
InChI: InChI=1S/C22H19FN4OS/c1-2-15-3-5-16(6-4-15)19-13-20-22(24-11-12-27(20)26-19)29-14-21(28)25-18-9-7-17(23)8-10-18/h3-13H,2,14H2,1H3,(H,25,28)
SMILES: CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F
Molecular Formula: C22H19FN4OS
Molecular Weight: 406.5 g/mol

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

CAS No.: 1040678-87-2

Cat. No.: VC8437696

Molecular Formula: C22H19FN4OS

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide - 1040678-87-2

Specification

CAS No. 1040678-87-2
Molecular Formula C22H19FN4OS
Molecular Weight 406.5 g/mol
IUPAC Name 2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H19FN4OS/c1-2-15-3-5-16(6-4-15)19-13-20-22(24-11-12-27(20)26-19)29-14-21(28)25-18-9-7-17(23)8-10-18/h3-13H,2,14H2,1H3,(H,25,28)
Standard InChI Key RLAVIHYQEVXAQZ-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F
Canonical SMILES CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F

Introduction

Structural Overview

The compound contains the following key structural components:

  • Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system known for its biological activity.

  • Sulfanyl linkage: A sulfur atom connecting the pyrazolo[1,5-a]pyrazine ring to the acetamide moiety.

  • 4-Ethylphenyl substituent: An aromatic group attached to the pyrazolo[1,5-a]pyrazine ring.

  • 4-Fluorophenyl acetamide: A functional group contributing to potential pharmacological properties.

Such a structure suggests potential bioactivity due to the presence of heteroatoms (nitrogen and sulfur) and aromatic groups that may interact with biological targets.

Synthesis

Although specific synthesis details for this compound are unavailable in the provided results, compounds with similar structural features are typically synthesized through multistep reactions involving:

  • Formation of the pyrazolo[1,5-a]pyrazine core: This step often involves cyclization reactions between hydrazines and dicarbonyl compounds.

  • Functionalization with sulfanyl groups: Thiolation reactions using thiol derivatives or sulfur-containing reagents.

  • Acetamide incorporation: Acylation reactions to introduce the acetamide group.

For example:

  • Pyrazolo[1,5-a]pyrazines have been synthesized by condensation of hydrazines with α-diketones or related precursors .

  • Sulfur linkages are introduced via nucleophilic substitution or coupling reactions .

Biological Activity

Heterocyclic compounds containing pyrazolo[1,5-a]pyrazine frameworks are known for diverse biological activities:

  • Antimicrobial properties: Similar compounds have shown activity against bacterial and fungal pathogens .

  • Anticancer potential: Pyrazole derivatives often exhibit antiproliferative effects by targeting cellular pathways .

  • Antiviral activity: Pyrazolo[1,5-a]pyrimidines have been explored for disrupting viral protein interactions .

The inclusion of a 4-fluorophenyl group often enhances lipophilicity and binding affinity to biological targets, further suggesting pharmacological relevance.

Drug Development

The compound's structural complexity makes it a promising candidate for drug discovery programs targeting enzymes or receptors involved in diseases such as cancer, infections, or inflammation.

Table 1: Comparative Features of Related Compounds

FeatureExample CompoundReported Activity
Pyrazolo[1,5-a]pyrazine core3-Phenyl-N-(pyridin-2-ylmethyl) derivatives Anti-mycobacterial
Sulfanyl linkageSulfonamide-bearing triazoles Antimalarial
4-Fluorophenyl substituentTriazole-pyridine hybrids Antifungal
Acetamide functionalizationTriazolo-pyrimidine carboxamides Antiviral

These findings suggest that the compound could exhibit similar bioactivities due to its structural resemblance to known active molecules.

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